N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-[methyl(phenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide exerts its effects involves interactions with various molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
- N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
- N’-[(E)-(2-Ethoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs with different substitution patterns.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(N-methylanilino)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-20(15-9-4-3-5-10-15)13-17(21)19-18-12-14-8-6-7-11-16(14)22-2/h3-12H,13H2,1-2H3,(H,19,21)/b18-12+ |
InChI Key |
GXCYIODZXVQFGX-LDADJPATSA-N |
Isomeric SMILES |
CN(CC(=O)N/N=C/C1=CC=CC=C1OC)C2=CC=CC=C2 |
Canonical SMILES |
CN(CC(=O)NN=CC1=CC=CC=C1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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